molecular formula C7H7AgO3S B096825 Silver p-toluenesulfonate CAS No. 16836-95-6

Silver p-toluenesulfonate

Cat. No. B096825
CAS RN: 16836-95-6
M. Wt: 280.07 g/mol
InChI Key: JUDUFOKGIZUSFP-UHFFFAOYSA-M
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Description

Silver p-toluenesulfonate, also known as Silver tosylate, is a chemical compound with the linear formula CH3C6H4SO3Ag . It is used to convert alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates .


Chemical Reactions Analysis

Silver p-toluenesulfonate is used to convert alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates . It is also used in the promotion of the leaving ability of halogens .


Physical And Chemical Properties Analysis

Silver p-toluenesulfonate is a powder . It has a molecular weight of 279.06 . The compound is light-sensitive and soluble in water . Unfortunately, other specific physical and chemical properties were not available in the search results.

Scientific Research Applications

Synthesis of Thermoelectric Materials

Silver p-toluenesulfonate is utilized in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) doped with p-toluenesulfonate (Tos) , which exhibits promising thermoelectric properties for near room temperature applications . The semi-metallic nature of optimally doped PEDOT:Tos leads to high electrical conductivity and a good Seebeck coefficient, making it a suitable material for thermoelectric devices.

Organic Synthesis

In organic chemistry, Silver p-toluenesulfonate is employed to convert alkyl halides to tosylates . This reaction is crucial for increasing the leaving ability of halogens in subsequent chemical reactions, thereby facilitating a variety of organic transformations.

Isocyanide Scavenging

The compound serves as an eco-friendly and robust scavenger for isocyanides in combinatorial chemistry applications . This is particularly useful in pharmaceutical research where isocyanides are used in the synthesis of various drug molecules.

Environmental Microbiology

Silver p-toluenesulfonate has been studied for its degradation by bacterial communities in pristine environments . Understanding the microbial degradation of such xenobiotic compounds is essential for assessing their environmental impact and for developing bioremediation strategies.

Promotion of Halogen Leaving Ability

This compound is also used to enhance the leaving ability of halogens in various chemical reactions . This application is significant in the field of synthetic chemistry where efficient substitution reactions are required.

Conversion of Alkyl Halides to Alkyl Tosylates

Silver p-toluenesulfonate is instrumental in the conversion of alkyl halides to alkyl tosylates , a key step in the preparation of more reactive intermediates for further chemical synthesis.

Safety and Hazards

Silver p-toluenesulfonate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

silver;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.Ag/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDUFOKGIZUSFP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7AgO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104-15-4 (Parent)
Record name Benzenesulfonic acid, 4-methyl-, silver(1+) salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016836956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9066122
Record name Silver p-toluenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silver p-toluenesulfonate

CAS RN

16836-95-6
Record name Benzenesulfonic acid, 4-methyl-, silver(1+) salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016836956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-methyl-, silver(1+) salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silver p-toluenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silver p-toluenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.129
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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